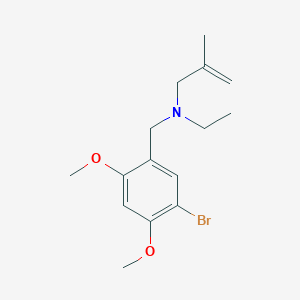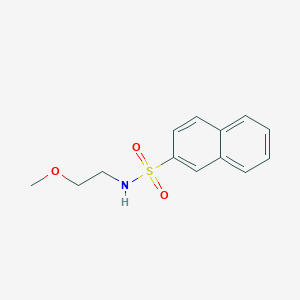
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound is a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. In
科学的研究の応用
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential applications in the treatment of pain and inflammation. It has been shown to be a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. TRPV1 antagonists have been identified as potential therapeutic agents for various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain.
作用機序
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide acts as a selective antagonist of the TRPV1 receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger pain and inflammation. By blocking the TRPV1 receptor, 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide has been shown to be effective in reducing pain and inflammation in animal models. It has also been shown to be well-tolerated and safe in animal studies. However, the exact biochemical and physiological effects of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide are still being studied.
実験室実験の利点と制限
One advantage of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide is its selectivity for the TRPV1 receptor, which makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, one limitation of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the use of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide in combination with other pain medications to enhance their efficacy. Finally, the potential use of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide in the treatment of other conditions, such as cancer, is an area of ongoing research.
In conclusion, 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide is a promising compound with potential applications in the treatment of pain and inflammation. Its selective antagonism of the TRPV1 receptor makes it a useful tool for studying the role of TRPV1 in these conditions. Ongoing research will continue to explore the potential of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide and other TRPV1 antagonists for the treatment of pain and inflammation.
合成法
The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 2-fluoro-5-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to form the corresponding amide. Finally, the amide is treated with propylamine and sodium hydride to produce 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide.
特性
IUPAC Name |
2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-8-17-15(19)13-11-12(6-7-14(13)16)22(20,21)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOOHZROWGZVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5028411.png)
![N-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5028414.png)



![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)


![4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B5028460.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5028462.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5028470.png)

![4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5028474.png)